

Mass Spectrometry Fragmentation Patterns of 1,5-Diethyl Bispidines: A Comparative Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
| CAS No.: | 917216-61-6 |
| Cat. No.: | B2895547 |

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Executive Summary

1,5-diethyl bispidines represent a specific subclass of the 3,7-diazabicyclo[3.3.1]nonane family, distinguished by ethyl substitution at the bridgehead carbons (C1 and C5). Unlike the ubiquitous 1,5-dimethyl analogs (derived from diethyl ketone) or 1,5-diphenyl analogs, the 1,5-diethyl variants exhibit unique fragmentation pathways under Electron Ionization (EI) due to the capacity for alkyl radical loss and specific McLafferty-type rearrangements involving the ethyl side chain.

This guide compares the MS "fingerprint" of 1,5-diethyl bispidines against their methyl- and phenyl-substituted counterparts, providing a roadmap for structural verification in synthesis and metabolic profiling.

Chemical Identity & Structural Context

To interpret the MS data accurately, the structural origin of the fragment ions must be understood.

| Feature | 1,5-Diethyl Bispidine | 1,5-Dimethyl Bispidine | 1,5-Diphenyl Bispidine |
|-------------------------|--|--|--|
| Core Structure | 3,7-diazabicyclo[3.3.1]nonan-9-one | 3,7-diazabicyclo[3.3.1]nonan-9-one | 3,7-diazabicyclo[3.3.1]nonan-9-one |
| Bridgehead (C1/C5) | Ethyl (-CH ₂ CH ₃) | Methyl (-CH ₃) | Phenyl (-C ₆ H ₅) |
| Synthetic Origin | 4-Heptanone + Formaldehyde + Amine | Diethyl ketone + Formaldehyde + Amine | Dibenzyl ketone + Formaldehyde + Amine |
| Molecular Weight (Core) | ~196 Da (for N-H) | ~168 Da (for N-H) | ~292 Da (for N-H) |
| Key MS Characteristic | Competition between bridge cleavage and ethyl radical loss. ^{[1][2][3]} | Dominant bridge cleavage; Methyl loss is rare. | Benzylic stabilization; Tropylium ion formation. |

Technical Deep Dive: Fragmentation Mechanics

Primary Fragmentation Pathways (EI-MS)

Under hard ionization (EI, 70 eV), 1,5-diethyl bispidines undergo a predictable sequence of bond fissions. The presence of the ethyl group introduces a beta-cleavage pathway not prominent in dimethyl analogs.

Pathway A: C1-C2 Bridge Cleavage (The "Bispidine Open")

This is the universal pathway for bispidinones. The strain in the bicyclic system drives the cleavage of the C1-C2 bond (alpha to the ketone, beta to the nitrogen).

- Mechanism: Homolytic cleavage of the C1-C2 bond yields a distonic radical cation.
- 1,5-Diethyl Specifics: The resulting radical at C1 is a tertiary radical stabilized by the ethyl group. This makes the molecular ion () relatively more stable or prone to specific rearrangement compared to the dimethyl analog.

Pathway B: Retro-Mannich Fragmentation

Following ring opening, the molecule ejects an imine fragment.

- Fragment: Loss of

(if N-substituted with R).
- Observation: This often generates the base peak in lower alkyl bispidines.

Pathway C: Ethyl Radical Loss (Diagnostic for 1,5-Diethyl)

Unlike the 1,5-dimethyl analog, where methyl loss is energetically costly, the 1,5-diethyl derivative can lose an ethyl radical (

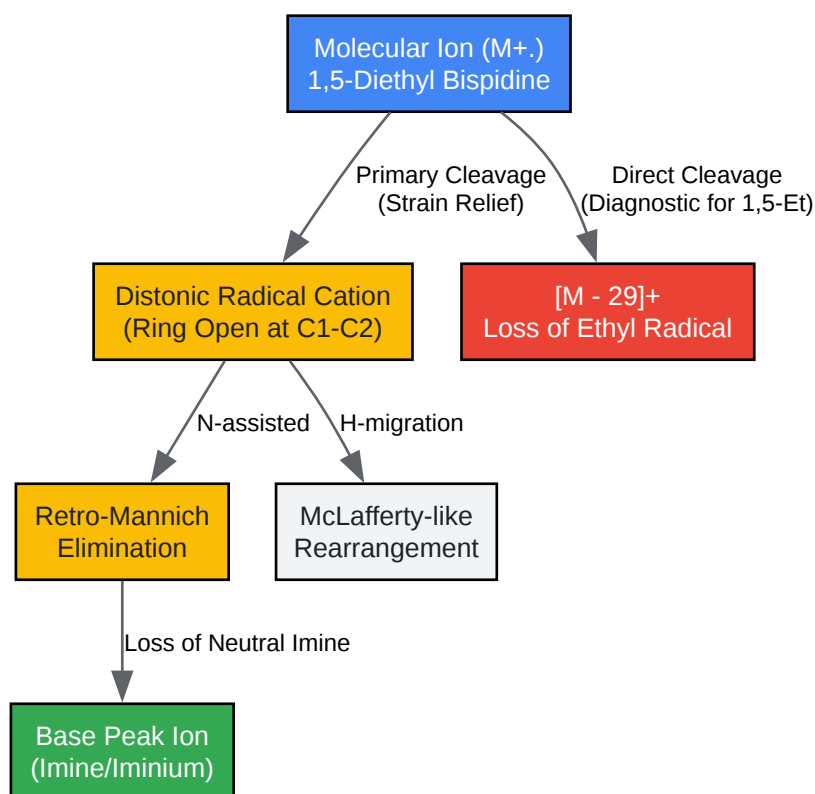
).^[4]

- Mechanism: Cleavage at the bridgehead-ethyl bond.
- Result: A peak at

^[5] This is a key differentiator from 1,5-dimethyl bispidines, which rarely show significant peaks.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic N-alkyl-1,5-diethyl bispidinone.



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Caption: Fragmentation workflow showing the divergence of the 1,5-diethyl scaffold into diagnostic ethyl-loss and standard retro-Mannich pathways.

Comparative Performance Analysis

This section compares the MS performance of 1,5-diethyl bispidines against the standard 1,5-dimethyl alternative.

Comparison 1: Diagnostic Ion Detectability

| Parameter | 1,5-Diethyl Bispidines | 1,5-Dimethyl Bispidines | Implication for Researchers |
|-------------------|--|--|--|
| Molecular Ion () | Moderate Intensity. The ethyl group adds slight steric bulk but stabilizes the radical cation. | Strong Intensity. Compact structure minimizes fragmentation. | 1,5-Diethyl is easily identified by MW, but expect more fragmentation. |
| Side Chain Loss | Distinct peak. | Negligible peak. | Use the M-29 peak to confirm the use of 4-heptanone vs. diethyl ketone in synthesis. |
| Base Peak | Often lower mass (42-100 range) due to facile retro-Mannich. | Similar range, but relative ratios differ. | Base peaks are less diagnostic for the bridgehead; look to the high-mass region. |

Comparison 2: Ionization Mode Response

- Electron Ionization (EI): Best for structural elucidation. The 1,5-diethyl group provides a "handle" for fragmentation (ethyl loss) that confirms the bridgehead identity.
- Electrospray Ionization (ESI): Produces predominantly
 - 1,5-Diethyl Behavior: In MS/MS (CID), the ethyl group is robust. The primary loss is usually water (if -OH present) or the N-substituent. The bridgehead ethyls rarely cleave under soft ionization conditions, making ESI less useful for distinguishing 1,5-diethyl from isomeric forms (e.g., N-ethyl variants) without high-resolution MS.

Experimental Protocol: Validated MS Workflow

To obtain reproducible spectra for 1,5-diethyl bispidines, follow this self-validating protocol. This ensures that thermal degradation (common in bispidines) does not obscure the fragmentation pattern.

Step 1: Sample Preparation

- Solvent: Dissolve 0.1 mg of the bispidine in 1 mL of Methanol (HPLC grade). Avoid chlorinated solvents which can form adducts in ESI.
- Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS injection.

Step 2: Instrument Configuration (GC-MS / EI)

- Inlet Temperature: 250°C. Note: Bispidines are thermally stable, but 9-keto derivatives can undergo thermal retro-Mannich in the injector if too hot.
- Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
- Oven Program: Start at 100°C (hold 1 min) -> Ramp 20°C/min -> End 280°C.
- Ion Source: 230°C, 70 eV.

Step 3: Data Validation (The "Self-Check")

- Check for M⁺: Locate the molecular ion (e.g., m/z 196 for unsubstituted N). If M⁺ is absent, lower the inlet temperature.
- Verify M-29: Look for the loss of ethyl.^[4] If you see M-15 (Methyl) but no M-29, you likely have the 1,5-dimethyl derivative (synthesis error).
- Check for Imine Loss: Verify the presence of the retro-Mannich fragment (typically M - [Imine Mass]).

References

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